

# Veverimer: A Technical Overview of its Investigational New Drug Application

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## Compound of Interest

Compound Name: **Veverimer**

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## Introduction

**Veverimer** (TRC101) is an investigational, non-absorbed, orally administered polymer developed for the treatment of metabolic acidosis in patients with chronic kidney disease (CKD). Metabolic acidosis is a common complication of CKD and is associated with an increased risk of disease progression, muscle wasting, and bone demineralization. **Veverimer** is designed to address this by binding to hydrochloric acid (HCl) in the gastrointestinal tract, thereby increasing the level of bicarbonate in the blood. This document provides a comprehensive technical overview of the data and methodologies supporting the investigational new drug application for **Veverimer**.

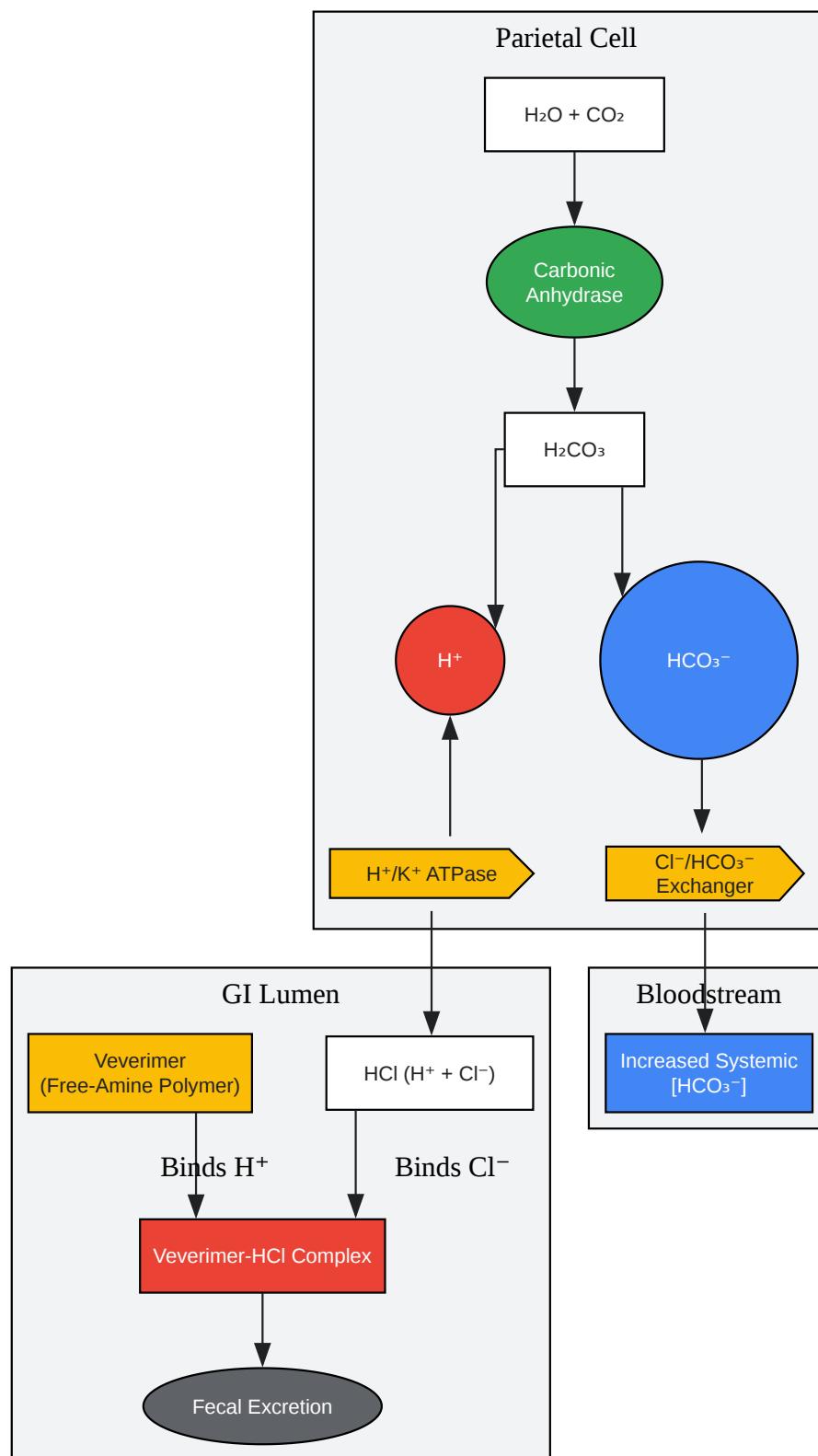
## Mechanism of Action

**Veverimer** is a high-capacity, selective, non-absorbed, hydrochloric acid-binding polymer.<sup>[1]</sup> Unlike traditional alkali therapies such as sodium bicarbonate, **Veverimer** removes acid from the body without introducing sodium or other counterions.<sup>[1]</sup> The polymer is not absorbed into the bloodstream and is excreted in the feces.<sup>[2]</sup>

The proposed mechanism of action involves the following steps:

- Oral Administration: **Veverimer** is taken orally as a suspension.

- HCl Binding in the Gut: In the acidic environment of the stomach and upper gastrointestinal tract, the free-amine groups of the **Veverimer** polymer become protonated, binding with hydrogen ions (H<sup>+</sup>). The positively charged polymer then binds with chloride ions (Cl<sup>-</sup>), effectively sequestering HCl.
- Stimulation of Gastric Acid Production and Bicarbonate Generation: The removal of HCl from the gastric lumen stimulates parietal cells in the stomach to produce more HCl. This process involves the intracellular generation of carbonic acid (H<sub>2</sub>CO<sub>3</sub>) by carbonic anhydrase. The carbonic acid then dissociates into a hydrogen ion (H<sup>+</sup>) and a bicarbonate ion (HCO<sub>3</sub><sup>-</sup>). The H<sup>+</sup> is secreted into the gastric lumen, while the HCO<sub>3</sub><sup>-</sup> is transported into the bloodstream in exchange for a chloride ion, resulting in a net increase in systemic bicarbonate levels.[3]
- Fecal Excretion: The **Veverimer**-HCl complex travels through the gastrointestinal tract and is excreted in the feces.[2]



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**Veverimer's Mechanism of Action in Increasing Systemic Bicarbonate.**

# Preclinical Studies

## In Vitro Binding Capacity

Objective: To determine the hydrochloric acid binding capacity of **Veverimer**.

Methodology: In vitro studies were conducted to assess the binding capacity of **Veverimer** across a range of pH values typically found in the human gastrointestinal tract (pH 1.5-7). The polymer's binding specificity was also evaluated against other anions commonly present in the gut, such as phosphate, citrate, and taurocholate.

Results:

Parameter	Result
<b>HCl Binding Capacity</b>	<b>10.7 ± 0.4 mmol/g</b>
Binding Capacity at GI pH Range (1.5-7)	>5 mmol/g

| Binding of Phosphate, Citrate, Taurocholate | <1.5 mmol/g |

Table 1: In Vitro Binding Capacity of **Veverimer**.[\[2\]](#)

Conclusion: **Veverimer** demonstrated a high and selective binding capacity for hydrochloric acid in vitro.[\[2\]](#)

## Animal Model of CKD

Objective: To evaluate the in vivo efficacy of **Veverimer** in a preclinical model of chronic kidney disease and metabolic acidosis.

Methodology: An adenine-induced CKD model in rats was utilized. This model is established by feeding rats a diet containing adenine, which leads to the development of tubular obstruction, chronic inflammation, and fibrosis, mimicking key aspects of human CKD.[\[4\]](#) In the **Veverimer** study, rats with adenine-induced CKD and metabolic acidosis were administered the drug. The primary outcomes measured were fecal chloride excretion and serum bicarbonate levels.

Results: Administration of **Veverimer** resulted in a significant, dose-dependent increase in fecal chloride excretion and a corresponding increase in serum bicarbonate to within the normal range compared to untreated control animals.[\[2\]](#)

Conclusion: These preclinical findings supported the potential of **Veverimer** to correct metabolic acidosis in the setting of CKD.

## Clinical Development Program

The clinical development program for **Veverimer** included several key Phase 3 trials designed to evaluate its efficacy and safety in patients with CKD and metabolic acidosis.

## Experimental Protocols for Clinical Trials

Study Design: The pivotal trials were multicenter, randomized, double-blind, placebo-controlled studies.

Key Inclusion Criteria:

- Age 18-85 years
- Non-dialysis-dependent CKD with an estimated glomerular filtration rate (eGFR) of 20-40 mL/min/1.73 m<sup>2</sup>[\[5\]](#)[\[6\]](#)
- Metabolic acidosis, defined as a serum bicarbonate concentration of 12-20 mmol/L[\[5\]](#)[\[6\]](#)

Key Exclusion Criteria:

- Recent changes in alkali therapy
- Use of certain medications that could affect acid-base status

Treatment: **Veverimer** was administered as a 6 g/day oral suspension.[\[5\]](#)

Efficacy Endpoints:

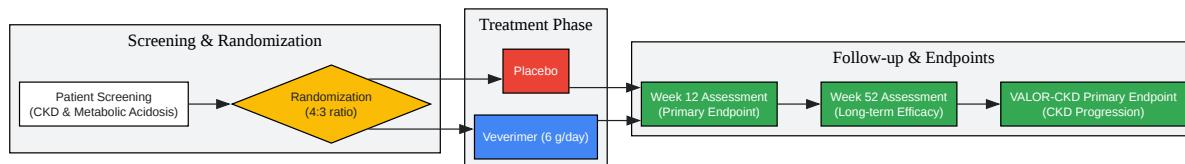
- Primary Composite Endpoint (TRCA-301): The proportion of patients achieving either an increase of  $\geq 4$  mmol/L in serum bicarbonate from baseline or a serum bicarbonate level

within the normal range of 22-29 mmol/L at week 12.[5]

- Long-term Efficacy (TRCA-301E): Maintenance of the effect on serum bicarbonate and assessment of physical function over 52 weeks.[6]
- CKD Progression (VALOR-CKD): A composite endpoint of the first occurrence of renal death, end-stage renal disease (ESRD), or a confirmed  $\geq 40\%$  reduction in eGFR.[7][8]

Physical Function Assessment:

- Kidney Disease and Quality of Life-Physical Function Domain (KDQoL-PFD): A patient-reported outcome measure assessing limitations in daily activities.[9]
- Repeated Chair Stand Test: An objective measure of physical performance.[9]



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Simplified Clinical Trial Workflow for **Veverimer**.

## Clinical Trial Results

### TRCA-301 and TRCA-301E: Efficacy in Correcting Metabolic Acidosis

Key Findings:

- **Veverimer** met the primary composite endpoint in the 12-week TRCA-301 trial, with a significantly higher proportion of patients in the **Veverimer** group achieving a clinically meaningful increase in serum bicarbonate compared to the placebo group.[5]

- The effect on serum bicarbonate was sustained over 52 weeks in the TRCA-301E extension study.[6]
- Treatment with **Veverimer** also resulted in significant improvements in both patient-reported and objectively measured physical function.[6]

Endpoint	Veverimer Group	Placebo Group	p-value
TRCA-301 (Week 12)			
Patients Meeting Primary Endpoint	59% (71/120)	22% (20/89)	<0.0001
TRCA-301E (Week 52)			
Patients with $\geq 4$ mmol/L Increase or Normalization of Serum Bicarbonate	63%	38%	0.0015
Mean Change in Serum Bicarbonate (mmol/L)	+5.4	+2.2	<0.0001
Mean Change in KDQoL-PFD Score	+12.1 (placebo-subtracted)	-	<0.0001
Improvement in Repeated Chair Stand Test (seconds)	4.3	1.4	<0.0001

Table 2: Key Efficacy Results from TRCA-301 and TRCA-301E Trials.[5][6][10]

## VALOR-CKD: Effect on CKD Progression

### Key Findings:

- The VALOR-CKD trial did not meet its primary endpoint of delaying the progression of CKD. [7][8]

- There was no significant difference in the incidence of the primary composite endpoint (renal death, ESRD, or a  $\geq 40\%$  reduction in eGFR) between the **Veverimer** and placebo groups.[8]
- The separation in mean serum bicarbonate between the two groups in this trial was smaller than in previous studies, which may have impacted the ability to detect a treatment effect on CKD progression.[8]

Endpoint	Veverimer Group (n=741)	Placebo Group (n=739)	Hazard Ratio (95% CI)	p-value
Primary				
Composite	149	148	0.99 (0.8 - 1.2)	0.90
Endpoint Events				

Table 3: Primary Endpoint Results from the VALOR-CKD Trial.[8]

## Safety and Tolerability

Across the clinical trial program, **Veverimer** was generally well-tolerated. The most common treatment-related adverse events were gastrointestinal in nature, including diarrhea, flatulence, and nausea.[5] The incidence of serious adverse events was similar between the **Veverimer** and placebo groups.[6][8]

## Regulatory Status

Tricida submitted a New Drug Application (NDA) for **Veverimer** to the U.S. Food and Drug Administration (FDA) under the Accelerated Approval Program.[11] In August 2020, the FDA issued a Complete Response Letter (CRL), indicating that the application could not be approved in its present form.[11][12][13]

The key issues raised by the FDA in the CRL were:

- The need for additional data on the magnitude and durability of the treatment effect of **Veverimer** on the surrogate marker of serum bicarbonate.[11][12][13]
- Concerns about whether the demonstrated effect size would be reasonably likely to predict clinical benefit.[11][12][13]

- The applicability of the treatment effect to the U.S. population, as a significant portion of the trial participants were from Eastern Europe.[\[14\]](#)

The FDA did not raise any safety, clinical pharmacology, or manufacturing issues in the CRL.  
[\[11\]](#)[\[13\]](#)

## Conclusion

**Veverimer** is a novel, non-absorbed polymer that has demonstrated efficacy in correcting metabolic acidosis in patients with CKD by binding to hydrochloric acid in the gastrointestinal tract. Clinical trials have shown that **Veverimer** significantly increases serum bicarbonate levels and improves physical function. However, the confirmatory VALOR-CKD trial did not demonstrate a benefit in slowing the progression of CKD. The FDA has requested additional data to support the clinical benefit of **Veverimer** for the treatment of metabolic acidosis in this patient population. Further investigation and potentially additional clinical trials will be necessary to address the deficiencies identified by the FDA and to fully establish the role of **Veverimer** in the management of metabolic acidosis in patients with chronic kidney disease.

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